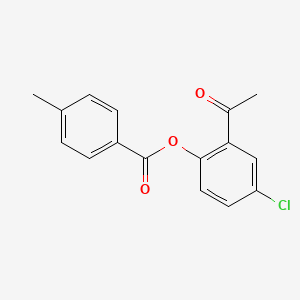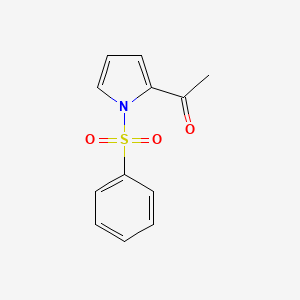
2-Acetyl-1-(phenylsulfonyl)pyrrole
概要
説明
2-Acetyl-1-(phenylsulfonyl)pyrrole is an organic compound with the molecular formula C12H11NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features both an acetyl group and a phenylsulfonyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
2-Acetyl-1-(phenylsulfonyl)pyrrole can be synthesized through the reaction of 1-(phenylsulfonyl)pyrrole with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process. The general reaction scheme is as follows:
[ \text{1-(Phenylsulfonyl)pyrrole} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistent product quality.
化学反応の分析
Types of Reactions
2-Acetyl-1-(phenylsulfonyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenylsulfide derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
2-Acetyl-1-(phenylsulfonyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetyl-1-(phenylsulfonyl)pyrrole involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules. The acetyl group can also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylpyrrole: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
1-(Phenylsulfonyl)-2-methylpyrrole: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
2-Acetyl-1-(phenylsulfonyl)pyrrole is unique due to the presence of both the acetyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10(14)12-8-5-9-13(12)17(15,16)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDMXZKPGSYRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351665 | |
| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86688-88-2 | |
| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 2-Acetyl-1-(phenylsulfonyl)pyrrole itself did not show carbonic anhydrase II inhibition, but its derivatives did. Why might this be the case?
A1: While this compound exhibited minimal carbonic anhydrase II (α-CA II) inhibition [], the study found that modifying this scaffold could lead to increased inhibitory activity. Specifically, converting this compound into its corresponding carboxylic acid and subsequently forming amides with various amines led to derivatives with notable α-CA II inhibition []. This suggests that the presence of the carboxamide group, and potentially the specific amine substituent on the amide, plays a crucial role in enhancing binding affinity to the enzyme's active site. Further investigations into the structure-activity relationship of these derivatives would be needed to fully elucidate the key structural elements responsible for the observed increase in inhibitory potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

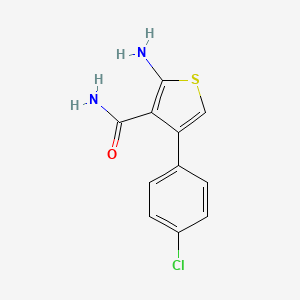
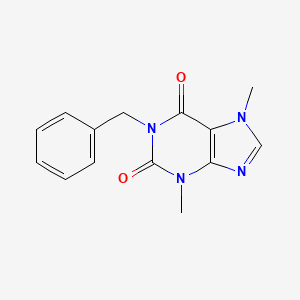
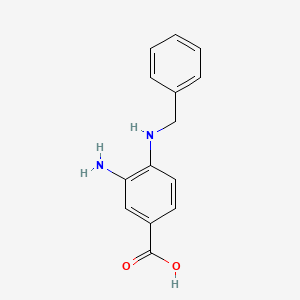
![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
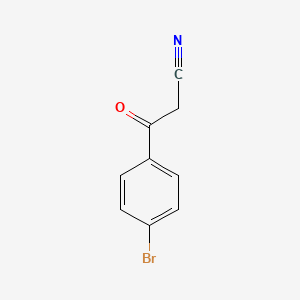

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)
![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)
